N-Nitrososertraline-d3: A Technical Guide for Researchers and Drug Development Professionals
N-Nitrososertraline-d3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of its Core Applications and Analytical Methodologies
Introduction
N-Nitrososertraline-d3 is a deuterated, stable isotope-labeled form of N-Nitrososertraline. N-Nitrososertraline itself is a nitrosamine (B1359907) impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of various mental health conditions.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide have set stringent limits on their presence in pharmaceutical products. This has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification.
The primary and critical use of N-Nitrososertraline-d3 is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of N-Nitrososertraline in sertraline drug substances and products. Its stable isotope-labeled nature ensures that it behaves nearly identically to the non-labeled analyte (N-Nitrososertraline) during sample preparation, chromatography, and ionization, thereby correcting for variations in sample matrix effects and instrument response. This leads to more accurate and reliable quantification, which is essential for regulatory compliance and ensuring patient safety.
Chemical Identity
| Property | Value |
| IUPAC Name | N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide |
| Synonyms | N-Nitroso Sertraline-d3 |
| Molecular Formula | C₁₇H₁₃D₃Cl₂N₂O |
| Molecular Weight | 338.25 g/mol |
Primary Use and Applications
The core application of N-Nitrososertraline-d3 is to serve as a robust internal standard for the quantitative analysis of N-Nitrososertraline impurity in sertraline pharmaceutical products. Its use is integral to the following critical activities in the pharmaceutical industry:
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Analytical Method Development and Validation: It is essential for developing and validating sensitive and specific analytical methods, such as LC-MS/MS, to meet the stringent regulatory requirements for nitrosamine impurity testing.
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Quality Control (QC) Testing: Pharmaceutical manufacturers use N-Nitrososertraline-d3 in routine QC testing of raw materials and finished sertraline products to ensure that the levels of N-Nitrososertraline do not exceed the acceptable intake (AI) limits set by regulatory bodies like the FDA and EMA.
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Stability Studies: It is employed in stability studies to monitor the formation of N-Nitrososertraline in sertraline products over time and under various storage conditions.
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Regulatory Submissions: The use of a stable isotope-labeled internal standard like N-Nitrososertraline-d3 provides a high level of confidence in the analytical data submitted to regulatory agencies for drug approval and post-market surveillance.
Analytical Performance Data
The following tables summarize the quantitative performance data from a representative LC-MS/MS method for the analysis of N-Nitrososertraline.
Table 1: Linearity and Limit of Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 100 ng/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.99 | [2][3] |
| Limit of Quantification (LOQ) | 0.25 ppb (µg/kg) | [2] |
Table 2: Accuracy and Precision
| Parameter | Value | Reference |
| Accuracy (Recovery) | 85 - 93% | [2][3] |
| Precision (%RSD) | < 15% |
Experimental Protocols
The following is a detailed methodology for a representative LC-MS/MS experiment for the quantification of N-Nitrososertraline in sertraline tablets using N-Nitrososertraline-d3 as an internal standard.
Sample Preparation
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Tablet Homogenization: A representative number of sertraline tablets (e.g., 20) are accurately weighed and finely crushed to a homogeneous powder using a mortar and pestle.
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Extraction: An accurately weighed portion of the powdered tablets, equivalent to a specific amount of sertraline active pharmaceutical ingredient (API) (e.g., 50 mg), is transferred to a volumetric flask.
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Internal Standard Spiking: A known concentration of N-Nitrososertraline-d3 solution (e.g., 10 ng/mL) is added to the flask.
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Dissolution and Dilution: The sample is dissolved and diluted to the final volume with a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.
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Sonication and Centrifugation: The solution is sonicated for a specified period (e.g., 15 minutes) to ensure complete dissolution and extraction of the analyte. Subsequently, the solution is centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize any undissolved excipients.
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Filtration: The supernatant is filtered through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
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Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 4: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 350 - 400 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Table 5: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitrososertraline | 335.1 | 275.1 (Quantifier) | 15 - 20 |
| 335.1 | 159.0 (Qualifier) | 30 - 35 | |
| N-Nitrososertraline-d3 | 338.1 | 278.1 (Quantifier) | 15 - 20 |
Note: The optimal collision energies may vary depending on the specific mass spectrometer used and should be optimized during method development.
Visualizations
Experimental Workflow for Quantification of N-Nitrososertraline
Caption: Experimental workflow for the quantification of N-Nitrososertraline.
Logical Relationship in Internal Standard Method
Caption: Logic of the internal standard method for accurate quantification.
